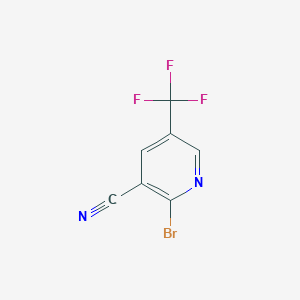

2-Bromo-5-(trifluoromethyl)nicotinonitrile

描述

属性

IUPAC Name |

2-bromo-5-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF3N2/c8-6-4(2-12)1-5(3-13-6)7(9,10)11/h1,3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZBMUIIHROAGRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C#N)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis via Halogenation of Trifluoromethylpyridines

One approach involves starting from trifluoromethyl-substituted nicotinic acid or derivatives, followed by halogenation at the 2-position:

- Tsukamoto et al. (2021) describe methods for trifluoromethylpyridine derivatives, including halogen exchange and cyclocondensation reactions, which can be adapted for preparing 2-halogenated trifluoromethyl nicotinonitriles.

- The cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with Vilsmeier salt-derived intermediates leads to trifluoromethyl-substituted pyridine rings, which can be further functionalized.

Organolithium-Mediated Functionalization

Organolithium chemistry is a key tool for introducing nitrile groups and other substituents on pyridine rings:

- Sokolenko and Yagupolskii (Ukraine Academy of Sciences) demonstrated that bromopyridines with trifluoromethoxy groups can be lithiated by n-butyllithium and then reacted with electrophiles such as carbon dioxide to form nicotinic acids. Analogous lithiation of This compound precursors could allow introduction of the nitrile group via subsequent transformations.

Reduction and Functional Group Transformation of 2-Bromo-5-(trifluoromethyl)benzonitrile

Though benzonitriles differ from nicotinonitriles by ring structure, related fluorinated benzonitriles provide practical synthetic precedents:

- A detailed preparation of 2-bromo-5-(trifluoromethyl)benzonitrile involves reduction with diisobutylaluminium hydride (DIBAL-H) in dichloromethane at low temperatures (-78 °C to room temperature), yielding the corresponding aldehyde in 71-76% yield.

- Sodium borohydride combined with trifluoroacetic acid in THF has been used to reduce nitriles to amines, indicating possible functional group interconversions starting from the nitrile precursor.

Data Tables Summarizing Key Preparation Conditions

Analysis of Preparation Methods

Selectivity and Functional Group Compatibility: The presence of both bromine and trifluoromethyl groups requires conditions that avoid undesired side reactions such as debromination or defluorination. Organolithium reagents provide regioselective lithiation, enabling subsequent functionalization.

Temperature Control: Low temperatures (-78 °C) in reductions with DIBAL-H prevent overreduction and decomposition, ensuring high yields of aldehyde intermediates.

Synthetic Versatility: The aldehyde and acid intermediates derived from these methods serve as versatile platforms for further transformations, including conversion to nitriles by dehydration or substitution reactions.

Scalability: The described methods use common reagents and solvents (e.g., DIBAL-H, n-BuLi, dichloromethane) and are amenable to scale-up, important for industrial applications.

科学研究应用

2-Bromo-5-(trifluoromethyl)nicotinonitrile is utilized in various scientific research applications:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Medicine: Research into potential therapeutic agents for diseases such as cancer and neurological disorders often involves this compound.

Industry: It is employed in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 2-Bromo-5-(trifluoromethyl)nicotinonitrile involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoromethyl groups enhance the compound’s ability to bind to active sites, thereby modulating the activity of the target molecules. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the context of the research .

相似化合物的比较

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | MW | Key Substituents | Similarity Score | Key Applications |

|---|---|---|---|---|---|

| 2-Bromo-5-(trifluoromethyl)nicotinonitrile | C₇H₂BrF₃N₂ | 251.00 | Br (C2), CF₃ (C5), CN (C3) | 1.00 | Pharmaceutical intermediates |

| 6-Bromo-5-(difluoromethyl)nicotinonitrile | C₇H₃BrF₂N₂ | 233.01 | Br (C6), CHF₂ (C5), CN (C3) | 0.98 | Agrochemical synthesis |

| 2-Chloro-6-(trifluoromethyl)nicotinonitrile | C₇H₂ClF₃N₂ | 206.55 | Cl (C2), CF₃ (C6), CN (C3) | N/A | Cost-effective coupling reagent |

| 6-Bromo-5-(trifluoromethyl)nicotinic Acid | C₇H₃BrF₃NO₂ | 270.00 | Br (C6), CF₃ (C5), COOH (C3) | 0.69 | Bioactive molecule development |

生物活性

2-Bromo-5-(trifluoromethyl)nicotinonitrile is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

Chemical Formula: C7H3BrF3N2

Molecular Weight: 252.01 g/mol

IUPAC Name: 2-bromo-5-(trifluoromethyl)pyridine-3-carbonitrile

The presence of the bromine and trifluoromethyl groups significantly influences the compound's reactivity and biological interactions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound. In vitro assays demonstrated that this compound exhibits significant antiviral effects against various viruses. The mechanism is thought to involve inhibition of viral replication, possibly through interference with viral polymerases.

| Compound | pMIC50 | Activity |

|---|---|---|

| This compound | 5.9 | Moderate antiviral activity |

| Parent Compound | 5.3 | Lower activity |

The introduction of the trifluoromethyl group appears to enhance the compound's efficacy compared to its parent analogs, suggesting a synergistic effect with other substituents on the pyridine ring .

Anticancer Activity

The anticancer properties of this compound have also been investigated. In a study evaluating various derivatives for cytotoxic effects against cancer cell lines, this compound demonstrated promising results.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical) | 4.1 ± 0.1 | Significant cytotoxicity |

| MCF-7 (breast) | 6.5 ± 0.2 | Moderate cytotoxicity |

| NCI-H460 (lung) | 5.8 ± 0.3 | Significant cytotoxicity |

The data indicates that the compound effectively inhibits cell proliferation by disrupting microtubule dynamics and inducing apoptosis in cancer cells .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in viral replication and cancer cell proliferation.

- Microtubule Disruption: Similar to other anticancer agents, it may affect microtubule organization, leading to cell cycle arrest at the G2/M phase.

- Apoptosis Induction: It has been shown to downregulate anti-apoptotic proteins, promoting programmed cell death in malignant cells.

Case Studies

In a recent study focused on the synthesis and evaluation of various nicotinonitrile derivatives, researchers found that modifications at specific positions on the pyridine ring could lead to enhanced biological activities:

- Case Study A: A derivative with an additional methyl group at position 6 showed improved antiviral activity (pMIC50 = 6.5).

- Case Study B: A similar study on cytotoxicity revealed that compounds with trifluoromethyl substitutions exhibited lower IC50 values compared to those without this group, indicating increased potency against cancer cell lines.

常见问题

Q. What are the recommended synthetic routes for 2-Bromo-5-(trifluoromethyl)nicotinonitrile, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via halogenation of nicotinonitrile derivatives or through palladium-catalyzed cross-coupling reactions. For example, bromination of 5-(trifluoromethyl)nicotinonitrile using N-bromosuccinimide (NBS) under controlled temperature (0–5°C) in dimethylformamide (DMF) achieves moderate yields (~60–70%). Optimization of catalysts (e.g., Pd(PPh₃)₄) and solvents (e.g., THF or dioxane) is critical for Suzuki-Miyaura coupling reactions with boronic acid derivatives . Reaction temperature and stoichiometric ratios of reagents (e.g., bromine equivalents) significantly impact side-product formation, such as di-brominated analogs .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer: Store the compound at 0–6°C in airtight, light-resistant containers to prevent degradation. Use inert atmospheres (e.g., nitrogen) for long-term storage. Waste must be segregated into halogenated organic containers and processed by certified hazardous waste facilities. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory during handling due to its potential respiratory and dermal toxicity .

Advanced Research Questions

Q. What analytical techniques are optimal for characterizing the purity and structural integrity of this compound?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity assessment (>97% purity threshold). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) confirms regioselectivity of bromine substitution and trifluoromethyl group orientation. For crystallinity analysis, single-crystal X-ray diffraction (SC-XRD) resolves bond angles and intermolecular interactions, as demonstrated in structurally related nicotinonitrile derivatives .

Q. How do the bromo and trifluoromethyl substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The bromine atom serves as a leaving group in palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig), while the electron-withdrawing trifluoromethyl group enhances electrophilicity at the pyridine ring. Kinetic studies show that the trifluoromethyl group reduces electron density at the C-2 position, favoring nucleophilic aromatic substitution (SNAr) with amines or thiols. Computational density functional theory (DFT) models can predict charge distribution and activation barriers .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for reactions involving this compound?

Methodological Answer: Contradictions often arise from solvent polarity, ligand choice, or trace moisture. Systematic comparison under standardized conditions (e.g., anhydrous solvents, controlled oxygen levels) is essential. For example, using XPhos ligands instead of PPh₃ in Suzuki couplings improves yield reproducibility. Kinetic profiling (e.g., monitoring reaction progress via LC-MS) identifies intermediates and side reactions .

Q. What computational approaches predict the compound’s behavior in catalytic systems or biological targets?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations model interactions with enzymes or receptors. For instance, the trifluoromethyl group’s hydrophobicity enhances binding to hydrophobic pockets in microbial enzymes (e.g., leucyl-tRNA synthetase), as shown in docking studies of analogs . DFT calculations (e.g., B3LYP/6-31G*) predict regioselectivity in electrophilic substitutions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。